molecular formula C14H16N2O B1361893 (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine CAS No. 353779-38-1

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1361893
CAS No.: 353779-38-1
M. Wt: 228.29 g/mol
InChI Key: JYSAUAOMUUOHEL-UHFFFAOYSA-N
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Description

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a benzyl group substituted with a methoxy group at the ortho position and a pyridin-3-ylmethyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the use of Suzuki-Miyaura coupling, where 2-methoxybenzylboronic acid is coupled with a pyridin-3-ylmethyl halide in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridin-3-ylmethyl-amine moiety can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of pyridin-3-ylmethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets. The methoxybenzyl group can participate in hydrogen bonding and π-π interactions, while the pyridin-3-ylmethyl-amine moiety can act as a nucleophile or base in various reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzylamine: Similar structure but lacks the pyridin-3-ylmethyl group.

    Pyridin-3-ylmethylamine: Similar structure but lacks the methoxybenzyl group.

    2-Methoxybenzyl chloride: Precursor in the synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

Uniqueness

This compound is unique due to the presence of both the methoxybenzyl and pyridin-3-ylmethyl-amine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSAUAOMUUOHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353963
Record name 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-38-1
Record name 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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